molecular formula C18H18N2O4 B5159862 methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate

methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate

Cat. No.: B5159862
M. Wt: 326.3 g/mol
InChI Key: REIMBHMKBAUWAJ-UHFFFAOYSA-N
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Description

Methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate is a complex organic compound that features a benzodiazole ring, a hydroxypropoxy group, and a benzoate ester

Properties

IUPAC Name

methyl 4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-18(22)13-6-8-15(9-7-13)24-11-14(21)10-20-12-19-16-4-2-3-5-17(16)20/h2-9,12,14,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIMBHMKBAUWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the hydroxypropoxy group and finally the esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: Shares a similar structure but with an imidazole ring instead of a benzodiazole ring.

    Methyl 4-(1H-1,3-benzodiazol-1-yl)benzoate: Lacks the hydroxypropoxy group, making it less versatile in certain applications.

Uniqueness

Methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

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